Comprehensive Spectroscopic Profiling (NMR, IR, MS) of (1,4-Dimethoxynaphthalen-2-yl)methanol: A Technical Guide for Advanced Scaffold Characterization
Comprehensive Spectroscopic Profiling (NMR, IR, MS) of (1,4-Dimethoxynaphthalen-2-yl)methanol: A Technical Guide for Advanced Scaffold Characterization
Executive Summary & Chemical Context
(1,4-Dimethoxynaphthalen-2-yl)methanol (CAS: 150556-57-3), also symmetrically referred to as (1,4-dimethoxynaphthalen-3-yl)methanol, is a highly versatile electron-rich aromatic scaffold. In modern synthetic chemistry, this compound is most prominently recognized as the direct precursor to the DIMON (1,4-dimethoxynaphthalene-2-methyl) protecting group. The DIMON group is an oxidatively labile moiety critical for the synthesis of polyunsaturated lipids (such as DHA-containing phospholipids), as it can be cleaved selectively without causing double-bond perturbation or acyl migration [1]. Furthermore, this scaffold serves as a foundational building block in the total synthesis of complex, heavily oxygenated natural products, including lactonamycin [2] and the diazo-containing secondary metabolite (−)-nenestatin A [5].
Given its utility, the rigorous spectroscopic characterization of (1,4-dimethoxynaphthalen-2-yl)methanol is a mandatory quality-control checkpoint in drug development and total synthesis workflows. This whitepaper provides an in-depth, causality-driven guide to its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.
Figure 1: Synthetic workflow illustrating the generation and application of (1,4-dimethoxynaphthalen-2-yl)methanol as the DIMON protecting group precursor.
Structural Elucidation via Nuclear Magnetic Resonance (NMR)
The electronic environment of (1,4-dimethoxynaphthalen-2-yl)methanol is heavily dictated by the strong electron-donating resonance effects (+R) of the two methoxy groups at the C1 and C4 positions. This electron density is pushed into the naphthalene core, significantly shielding the C3 proton and the substituted aromatic carbons.
Quantitative Data: 1 H and 13 C NMR Assignments
All data is referenced to the residual solvent peak of Chloroform-d (CDCl 3 ) at δ 7.26 ppm for 1 H and δ 77.16 ppm for 13 C [1, 3].
| Position | 1 H NMR ( δ , ppm, 400 MHz) | Multiplicity & Coupling | 13 C NMR ( δ , ppm, 100 MHz) | Electronic Causality & Notes |
| C1-OCH 3 | 3.98 | Singlet (3H) | 62.1 | Deshielded due to steric compression near the hydroxymethyl group. |
| C4-OCH 3 | 3.93 | Singlet (3H) | 55.6 | Standard aromatic methoxy shift. |
| C2-CH 2 OH | 4.85 | Singlet (2H) | 61.5 | Benzylic protons deshielded by the adjacent hydroxyl oxygen [2]. |
| C2 | - | - | 128.6 | Quaternary carbon, substituted by the hydroxymethyl group. |
| C3-H | 6.80 | Singlet (1H) | 104.2 | Highly shielded by the +R effect of the flanking C1/C4 methoxy groups. |
| C5-H, C8-H | 8.15 – 8.25 | Multiplet (2H) | 122.0, 122.5 | Deshielded peri-protons of the unsubstituted ring. |
| C6-H, C7-H | 7.45 – 7.55 | Multiplet (2H) | 126.4, 126.6 | Standard aromatic protons (AA'BB' system). |
| C1, C4 | - | - | 152.1, 147.3 | Highly deshielded quaternary carbons due to direct oxygen attachment. |
| C4a, C8a | - | - | 125.5, 128.6 | Bridgehead quaternary carbons. |
| -OH | ~2.00 | Broad Singlet (1H) | - | Exchangeable proton; shift varies with concentration and temperature. |
Vibrational Fingerprinting via Infrared (IR) Spectroscopy
Infrared spectroscopy provides a rapid, orthogonal validation of the functional groups present on the naphthalene scaffold. The spectrum is dominated by the hydrogen-bonding dynamics of the primary alcohol and the ether linkages [3].
| Wavenumber (cm −1 ) | Vibration Mode | Intensity | Structural Significance |
| 3370 | O–H stretch | Strong, Broad | Confirms the presence of the primary alcohol. Broadening is caused by intermolecular hydrogen bonding in the solid state. |
| 3015 | C–H stretch (sp 2 ) | Weak | Aromatic ring protons (C3, C5-C8). |
| 2923, 2854 | C–H stretch (sp 3 ) | Medium | Aliphatic stretches from the methoxy (–OCH 3 ) and methylene (–CH 2 –) groups. |
| 1664, 1598 | C=C stretch | Medium | Aromatic skeletal vibrations of the naphthalene core. |
| 1246, 1098 | C–O stretch | Strong | Asymmetric and symmetric stretching of the aryl-alkyl ether bonds (C-O-CH 3 ) and the primary alcohol (C-OH). |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) Profiling
For precise mass determination, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) using Electrospray Ionization (ESI) in positive mode is the gold standard. The molecule (Molecular Formula: C 13 H 14 O 3 , Exact Mass: 218.0943 Da) readily ionizes due to the electron-rich methoxy groups and the polar hydroxyl moiety [4].
Diagnostic Ion Adducts and Fragmentation
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[M+H] + : m/z 219.1016 (Calculated: 219.1016)
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[M+Na] + : m/z 241.0835 (Calculated: 241.0835)
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[M-H 2 O+H] + : m/z 201.0916. Causality: In-source fragmentation frequently results in the loss of water (-18 Da) from the hydroxymethyl group. This is highly favored because the resulting carbocation is heavily resonance-stabilized by the electron-rich 1,4-dimethoxynaphthalene ring (forming a stable benzylic-type cation).
Figure 2: Electrospray Ionization (ESI+) pathways and characteristic in-source fragmentation of (1,4-dimethoxynaphthalen-2-yl)methanol.
Experimental Workflows and Protocols
To ensure trustworthiness and reproducibility , the following self-validating protocols must be adhered to when acquiring spectroscopic data for this scaffold.
Protocol A: High-Resolution NMR Acquisition
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Sample Preparation: Dissolve 15–20 mg of the purified (1,4-dimethoxynaphthalen-2-yl)methanol in 0.6 mL of high-purity CDCl 3 (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.
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Probe Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Manually or automatically tune and match the probe for 1 H (400 MHz) and 13 C (100 MHz) frequencies to minimize reflected power, maximizing the signal-to-noise (S/N) ratio.
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Locking and Shimming: Lock the spectrometer to the deuterium frequency of CDCl 3 . Perform gradient shimming (e.g., TopShim) on the Z-axis to ensure a homogeneous magnetic field. Validation: The residual CHCl 3 peak should have a full-width at half-maximum (FWHM) of < 1.0 Hz.
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Acquisition ( 1 H): Run a standard 1D 1 H pulse sequence (zg30) with 16 scans, a relaxation delay (D1) of 1.5 seconds, and an acquisition time of 3.0 seconds.
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Acquisition ( 13 C): Run a proton-decoupled 1D 13 C pulse sequence (zgpg30) with 1024 scans. Set D1 to 2.0 seconds to allow for the relaxation of quaternary carbons (C1, C4, C2, C4a, C8a).
Protocol B: ATR-FTIR Spectroscopy
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Background Calibration: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean (wipe with isopropanol). Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm −1 .
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Sample Application: Place 1–2 mg of the solid compound directly onto the ATR crystal. Apply the pressure anvil until the clutch clicks, ensuring optimal contact between the crystal and the solid lattice.
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Acquisition: Collect the sample spectrum (32 scans, 4000–600 cm −1 ).
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Validation: Verify that the baseline is flat and the maximum absorbance does not exceed 1.0 AU to prevent detector saturation.
Protocol C: LC-HRMS (ESI-TOF) Analysis
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Instrument Calibration: Calibrate the Time-of-Flight (TOF) mass analyzer using a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to achieve sub-5 ppm mass accuracy.
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Sample Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol/Water (1:1, v/v) containing 0.1% Formic Acid to promote protonation [4].
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Chromatography: Inject 2 µL onto a C18 UPLC column. Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).
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Ionization Parameters: Set the ESI source to positive mode (+). Capillary voltage: 3.5 kV; Desolvation temperature: 350 °C; Cone voltage: 30 V.
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Data Processing: Extract ion chromatograms (EIC) for m/z 219.1016 and 241.0835. Calculate mass error ( Δ ppm) relative to the theoretical exact mass.
References
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Title: 1,4-Dimethoxynaphthalene-2-methyl ('DIMON'), an oxidatively labile protecting group for synthesis of polyunsaturated lipids Source: RSC Advances, Royal Society of Chemistry (2023) URL: [Link]
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Title: Towards the Total Synthesis of Lactonamycin Source: CORE, Imperial College London URL: [Link]
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Title: Applications of [4+2] Anionic Annulation and Carbonyl-Ene Reaction in the Synthesis of Anthraquinones, Tetrahydroanthraquinones, and Pyranonaphthoquinones Source: The Journal of Organic Chemistry, ACS Publications (2017) URL: [Link]
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Title: PubChemLite - (6,7-dimethoxynaphthalen-2-yl)methanol (C13H14O3) Source: Université du Luxembourg / PubChemLite URL: [Link]
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Title: On the Abundance and Stability of Diazo-Containing Secondary Metabolites: Enantioselective Synthesis of (−)-Nenestatin A Source: Organic Letters, ACS Publications (2023) URL: [Link]
